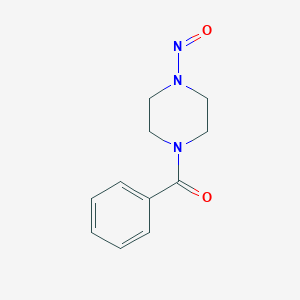
1-Benzoyl-4-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-nitrosopiperazine (BZNP) is a chemical compound that has been widely used in scientific research due to its unique properties. BZNP is a nitrosated piperazine derivative that has been found to have potential as a therapeutic agent for various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-nitrosopiperazine is not fully understood. However, it is believed that 1-Benzoyl-4-nitrosopiperazine induces apoptosis in cancer cells by activating the caspase pathway. 1-Benzoyl-4-nitrosopiperazine has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
1-Benzoyl-4-nitrosopiperazine has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-Benzoyl-4-nitrosopiperazine inhibits the activity of several enzymes, including matrix metalloproteinases and urokinase-type plasminogen activator. 1-Benzoyl-4-nitrosopiperazine has also been found to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzoyl-4-nitrosopiperazine in lab experiments is its ability to selectively induce apoptosis in cancer cells. 1-Benzoyl-4-nitrosopiperazine has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 1-Benzoyl-4-nitrosopiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 1-Benzoyl-4-nitrosopiperazine. One area of interest is the development of 1-Benzoyl-4-nitrosopiperazine analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 1-Benzoyl-4-nitrosopiperazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Benzoyl-4-nitrosopiperazine and its potential use in other diseases besides cancer.
Conclusion:
In conclusion, 1-Benzoyl-4-nitrosopiperazine is a promising compound with potential as a therapeutic agent for cancer. Its unique properties have made it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential use in other diseases.
Métodos De Síntesis
The synthesis of 1-Benzoyl-4-nitrosopiperazine involves the reaction of piperazine with nitrous acid and benzoyl chloride. The reaction yields 1-Benzoyl-4-nitrosopiperazine as a yellow crystalline solid with a melting point of 139-142°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-nitrosopiperazine has been extensively studied for its potential use in cancer therapy. Studies have shown that 1-Benzoyl-4-nitrosopiperazine inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-Benzoyl-4-nitrosopiperazine has also been found to inhibit the activity of several enzymes that are involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.
Propiedades
Nombre del producto |
1-Benzoyl-4-nitrosopiperazine |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(4-nitrosopiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H13N3O2/c15-11(10-4-2-1-3-5-10)13-6-8-14(12-16)9-7-13/h1-5H,6-9H2 |
Clave InChI |
VOVYCOIAWXNXAX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)N=O |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
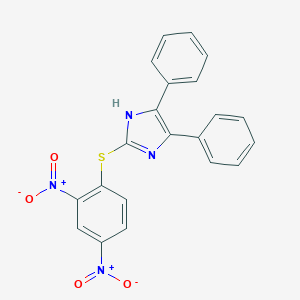
![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
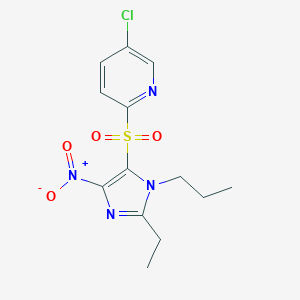
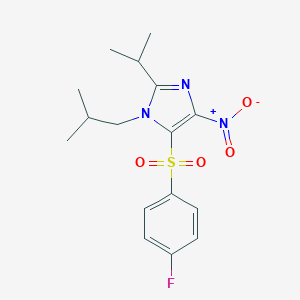

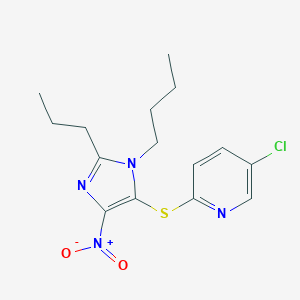
![6-[(3-Methylphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215141.png)
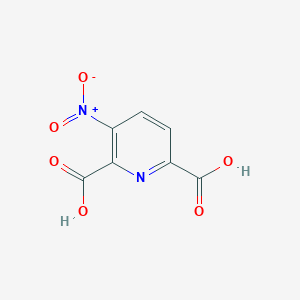
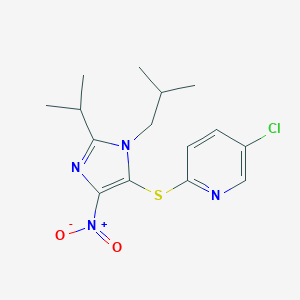
![5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine](/img/structure/B215145.png)
![N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215146.png)